N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features two pyrazole rings, each substituted with methyl groups, connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds. For instance, 1,4-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Methylation: The methylation of the pyrazole rings can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the two pyrazole rings through a methylene bridge. This can be accomplished by reacting one of the pyrazole derivatives with formaldehyde and a secondary amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups of the pyrazole rings. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or arylated pyrazole derivatives.
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Pyrazole derivatives have shown promising results in inhibiting various enzymes and receptors involved in disease pathways.
Agrochemistry: It is used in the development of herbicides and pesticides due to its ability to interfere with the growth and development of pests and weeds.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Receptor Binding: It can bind to receptors like the GABA receptor, modulating neurotransmission and exhibiting potential anxiolytic effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1,4-Dimethyl-1H-pyrazole: Another pyrazole derivative with comparable chemical properties.
N-Methylpyrazole: A related compound with a single methyl group on the nitrogen atom.
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure connected by a methylene bridge. This structural feature enhances its stability and allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-6-13-15(3)10(8)7-12-11-5-9(2)14-16(11)4/h5-6,12H,7H2,1-4H3 |
InChI Key |
KDOAERPOQKREEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=C(C=NN2C)C)C |
Origin of Product |
United States |
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